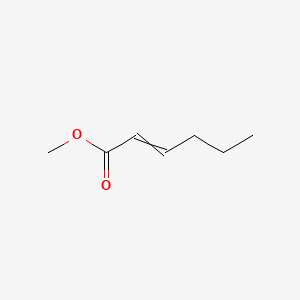
2,2-二甲基戊二酸酐
描述
2,2-Dimethylglutaric anhydride is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 . It is also known by other names such as α,α-Dimethyl glutaric anhydride and dihydro-3,3-dimethyl-2H-pyran-2,6 (3H)-dione . This compound is characterized by its anhydride functional group, which makes it reactive and useful in various chemical applications.
科学研究应用
2,2-Dimethylglutaric anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dimethylglutaric moiety into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylglutaric anhydride can be synthesized through the dehydration of 2,2-dimethylglutaric acid. The reaction typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide (P2O5) to remove water and form the anhydride .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethylglutaric anhydride may involve continuous processes where the acid is fed into a reactor with a dehydrating agent under controlled temperature and pressure conditions. The anhydride is then purified through distillation or recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions
2,2-Dimethylglutaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dimethylglutaric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often with a catalyst.
Aminolysis: Amines such as ammonia or primary amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2,2-Dimethylglutaric acid.
Alcoholysis: Esters of 2,2-dimethylglutaric acid.
Aminolysis: Amides of 2,2-dimethylglutaric acid.
Reduction: Alcohol derivatives.
作用机制
The mechanism of action of 2,2-Dimethylglutaric anhydride involves its reactivity as an anhydride. It can react with nucleophiles such as water, alcohols, and amines to form corresponding acids, esters, and amides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
Glutaric anhydride: Similar structure but lacks the dimethyl groups.
Succinic anhydride: Contains a four-carbon chain instead of five.
Maleic anhydride: Contains a double bond in the anhydride ring.
Uniqueness
2,2-Dimethylglutaric anhydride is unique due to the presence of two methyl groups on the second carbon atom, which influences its reactivity and steric properties. This makes it distinct from other anhydrides and useful in specific synthetic applications where steric hindrance and electronic effects are important .
属性
IUPAC Name |
3,3-dimethyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)4-3-5(8)10-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNZLVXYJDFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183612 | |
| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2938-48-9 | |
| Record name | 2,2-Dimethylglutaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2938-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2938-48-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3,3-dimethyl-2H-pyran-2,6(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-3,3-DIMETHYL-2H-PYRAN-2,6(3H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKF1QUU1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main objective behind testing 2,2-Dimethylglutaric anhydride in the research study?
A: The study aimed to identify derivatives of 3-hydroxy-3-methylglutaric acid (HMG-CoA) capable of inhibiting cholesterol synthesis. The researchers hypothesized that these derivatives could potentially block the conversion of HMG-CoA to mevalonic acid, a crucial irreversible step in cholesterol biosynthesis []. This inhibition was targeted because it avoids interfering with fatty acid or ketone body synthesis, unlike inhibitors acting later in the pathway. 2,2-Dimethylglutaric anhydride was one of several derivatives investigated for this purpose.
Q2: Did 2,2-Dimethylglutaric anhydride demonstrate any inhibitory effects on cholesterol synthesis in the study?
A: Unfortunately, 2,2-Dimethylglutaric anhydride, along with the other tested compounds, did not effectively reduce the incorporation of ¹⁴C-acetate into cholesterol in in vivo studies []. This suggests that it did not significantly inhibit the targeted enzyme, HMG-CoA reductase, or impact cholesterol synthesis in the tested conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















